1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-(3,4-Dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a thione group at the 4-position and a phenethyl group substituted with two methoxy groups at the 3 and 4 positions.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be achieved through various synthetic routes. One common method involves the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. In this case, the starting materials include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction proceeds through a sequence of cycloaddition and N-furoylation processes . The structure of the compound is then fully characterized using techniques such as IR, 1H-NMR, 13C-NMR, and X-ray diffraction.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace the thione group. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer and antioxidant agent. Studies have demonstrated its cytotoxicity against various cancer cell lines, including HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cells . Additionally, it exhibits antioxidant properties, making it a potential candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, it has been shown to interact with the dopamine receptor D2, influencing its binding affinity and pharmacokinetic properties . This interaction can lead to various biological effects, including anticancer and antioxidant activities.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other similar compounds, such as 3,4-dimethoxyphenethylamine and imidazo[4,5-b]pyridine derivatives. These compounds share structural similarities and exhibit comparable biological activities. this compound is unique due to its specific substitution pattern and the presence of the thione group, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-27-21-13-12-17(16-22(21)28-2)14-15-26-20-11-7-6-10-19(20)24(29)25-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJKOSDBSNJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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